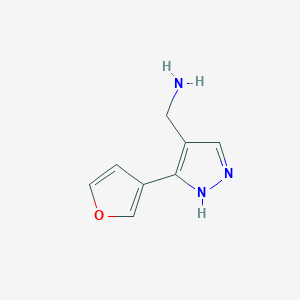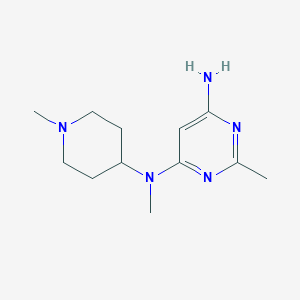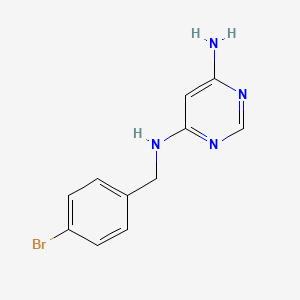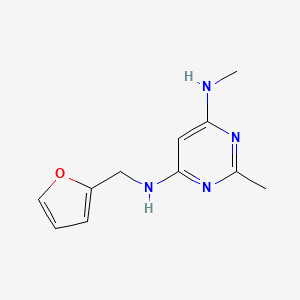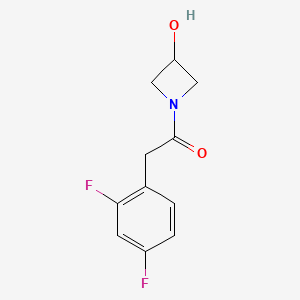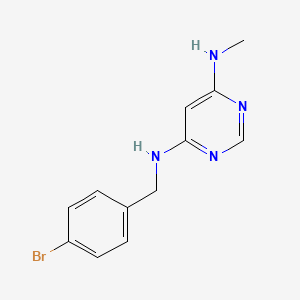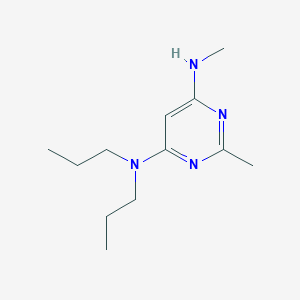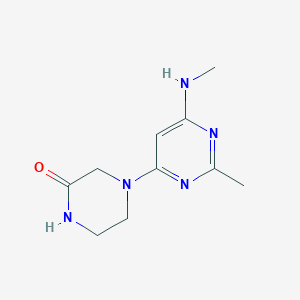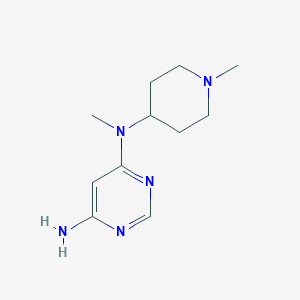
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine
Übersicht
Beschreibung
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine (6-TFMPP) is a trifluoromethylated piperidine derivative of pyrimidin-4-amine. It is a synthetic compound that has been studied for a variety of applications in the scientific field, including its use as an inhibitor of the enzyme glutamate decarboxylase (GAD) and its effect on the regulation of neurotransmitter release. 6-TFMPP is a compound that has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric diseases.
Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which may share some structural similarities with the compound you mentioned, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The major use of these derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Antibacterial Activity
- Application : N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which may share some structural similarities with the compound you mentioned, have been synthesized and tested for their antibacterial activity .
- Method : A synthetic route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
- Results : The target products were obtained with 55–92% yields in relatively short reaction times . Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
3. Antiviral Agents
- Application : Compounds similar to the one you mentioned have been used in the development of antiviral agents, specifically targeting SARS-CoV-2 proteases .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
4. Fungicides
- Application : Pyrimidines, which may share some structural similarities with the compound you mentioned, are extensively used in fungicides .
- Method : Several pyrimidine compounds have been utilized to control plant fungal diseases .
- Results : The results or outcomes obtained are not specified in the source .
5. COVID-19 Treatment
- Application : Compounds similar to the one you mentioned have been used in the development of treatments for COVID-19, specifically targeting SARS-CoV-2 proteases .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
6. RNA-dependent RNA polymerase (RdRp) Inhibitors
- Application : Isatin-based imidazole derivatives, which may share some structural similarities with the compound you mentioned, have exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Zukünftige Richtungen
Given the limited information available on “6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine”, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or therapies.
Please note that this analysis is based on the limited information available in the literature and may not be fully accurate or comprehensive. Further research is needed to fully understand this compound.
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)7-1-3-17(4-2-7)9-5-8(14)15-6-16-9/h5-7H,1-4H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDECTWBZXBPJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1470620.png)
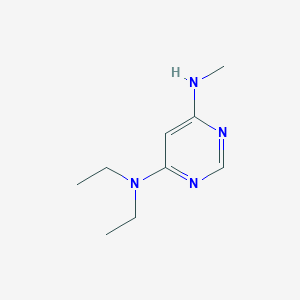

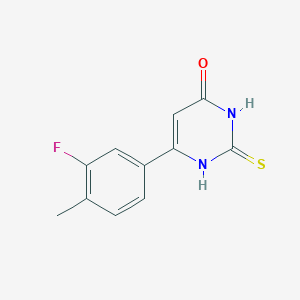
![N-methylspiro[3.3]heptan-2-amine](/img/structure/B1470627.png)
